Acetylcholine-d9 Chloride
Overview
Description
Acetylcholine-d9 Chloride, also known as ACh-d9, is a synthetic analog of the neurotransmitter acetylcholine. It is a potent cholinergic agonist and a modulator of the activity of dopaminergic (DAergic) neurons through the stimulation of nicotinic acetylcholine receptors (nAChRs) .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of this compound is 190.72 g/mol, and its formula is C7H7D9ClNO2 . The structure of this compound includes an ester of acetic acid and choline .
Chemical Reactions Analysis
This compound is involved in numerous physiological functions, such as regulating cardiac contractions and blood pressure, intestinal peristalsis, glandular secretion, etc . It ensures rapid but generally fleeting neurotransmission due to the prompt inactivation of the mediator by acetylcholinesterase .
Physical and Chemical Properties Analysis
This compound appears as solid white to off-white in color . It is freely soluble in water, alcohol, propylene glycol, and chloroform, and is practically insoluble in ether . It is very hygroscopic and extremely sensitive to moisture .
Scientific Research Applications
Neurotransmitter Function and Neuronal Activity
Acetylcholine, including its chloride form, plays a critical role as a neurotransmitter in various biological systems. For instance, it is involved in cholinergic excitation in molluscan neurons, where it affects membrane permeability to ions like chloride and sodium, influencing neuronal activity (Chiarandini, Stefani, & Gerschenfeld, 1967). Additionally, it is notable in the mammalian neuromuscular system and in trematode parasites like Schistosoma mansoni, where its role in muscle relaxation and paralysis has been observed (MacDonald et al., 2014).
Pharmacological Effects and Cellular Responses
Acetylcholine chloride has been studied for its pharmacological effects on various organisms. For instance, it increases the firing rate of cardiac neurons in cockroaches, suggesting a role in the cardiac nervous system (Miller, 1968). In addition, its effect on neuroglial reactions in the motor cortex has been documented, where it influences the number of astrocytes following application (Chizhenkova Ra, 1998).
Biochemical and Structural Studies
Structural and electronic properties of acetylcholine chloride have been explored through theoretical studies using density functional theory (DFT), providing insights into its crystal structure and electronic characteristics (Gordienko, Gordienko, & Zhuravlev, 2022). Such studies are crucial for understanding the compound's behavior in biological systems.
Mechanism of Action
Target of Action
The primary targets of Acetylcholine-d9 Chloride are the Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) and the Neuronal Acetylcholine Receptor Subunit Alpha-7 . These receptors are crucial for transmitting signals in the nervous system and play a significant role in various physiological responses .
Mode of Action
this compound interacts with its targets by binding to these receptors, which can either stimulate or block responses for desired physiological effects . For instance, it modulates the activity of dopaminergic neurons through the stimulation of nicotinic acetylcholine receptors .
Biochemical Pathways
this compound affects several biochemical pathways. It is synthesized from acetyl coenzyme A and choline via the enzyme choline acetyltransferase . This neurotransmitter is involved in modulating cholinergic neurotransmission and is associated with a variety of neurological disorders . It also plays a role in cardiac cell survival, angiogenesis, and glucose metabolism .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis . Moreover, it has been found to inhibit p53 mutant peptide aggregation in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dioxins, a type of environmental toxic substance, can affect Acetylcholine activity . Furthermore, chloride ions, which are part of this compound, play essential roles in bodily and cellular functions .
Safety and Hazards
Future Directions
Acetylcholine-d9 Chloride serves as a valuable tool in studying the functions of acetylcholine within the nervous system . It has been used in a variety of laboratory experiments, including biochemical and physiological studies. Future research directions include further exploration of the physiological and pathological roles of this compound, and tracking of the concentration changes of this compound in vivo .
Biochemical Analysis
Biochemical Properties
Acetylcholine-d9 Chloride interacts with various enzymes and proteins, particularly the nicotinic acetylcholine receptors (nAChRs) . It modulates the activity of dopaminergic neurons through the stimulation of these receptors . This interaction is crucial for the regulation of various biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of dopaminergic neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the nicotinic acetylcholine receptors . It also influences changes in gene expression . The exact nature of these interactions and changes is complex and involves multiple biochemical pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it plays a significant role in cognitive function, impacting working memory, attention, episodic memory, and spatial memory function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from choline and acetic acid through the process of esterification . The enzymes choline acetyltransferase and acetyl-cholinesterase play crucial roles in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-WWMMTMLWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661772 | |
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-95-9 | |
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 344298-95-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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